3-(4-chlorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
Description
3-(4-Chlorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide (CAS: 338956-18-6) is a nonsteroidal selective androgen receptor modulator (SARM) characterized by a propanamide backbone substituted with a 4-chlorobenzenesulfonyl group at position 3, a 2-hydroxy-2-methyl moiety, and an aromatic 4-(trifluoromethyl)phenyl group at the amide nitrogen (Fig. 1) . Its structure combines sulfonyl and trifluoromethyl groups, which enhance metabolic stability and receptor-binding specificity compared to steroidal androgens. The compound is designed to optimize pharmacokinetic properties such as oral bioavailability and resistance to hepatic metabolism, critical for therapeutic applications in muscle wasting and osteoporosis .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO4S/c1-16(24,10-27(25,26)14-8-4-12(18)5-9-14)15(23)22-13-6-2-11(3-7-13)17(19,20)21/h2-9,24H,10H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFWFVYCFMAAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)Cl)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydroxy-2-methylpropanamide in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol.
Substitution: The chlorine atom in the chlorobenzenesulfonyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, sulfides, thiols, and substituted benzenesulfonyl derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent .
Protein Tyrosine Phosphatase Inhibition
The compound has demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling and type 2 diabetes. In studies, the compound exhibited an IC50 value of 0.91 μM, indicating strong potency compared to standard inhibitors . This suggests its potential role in diabetes management by enhancing insulin sensitivity.
Treatment of Neurodegenerative Diseases
The compound has been investigated for its neuroprotective effects, particularly in conditions characterized by α-synuclein aggregation, such as Parkinson’s disease and Alzheimer’s disease. It has been shown to inhibit α-synuclein-induced neuronal toxicity, providing a basis for its use in treating neurodegenerative disorders .
Free Radical Scavenging
The compound exhibits antioxidant activity, which is crucial for protecting cells from oxidative stress-related damage. In DPPH assays, it demonstrated significant free radical scavenging ability, further supporting its therapeutic potential in diseases where oxidative stress is a contributing factor .
Synthetic Routes
The synthesis of 3-(4-chlorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide involves multiple steps including the formation of the sulfonamide linkage and subsequent modifications to achieve the desired biological activity. Various synthetic strategies have been explored to optimize yield and purity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Propanamide Derivatives
Key Observations :
- Sulfonyl vs. Phenoxy Linkages: The target compound’s sulfonyl group (C₆H₄Cl-SO₂) enhances metabolic stability compared to ether-linked analogs like S-1 or S-4, which are prone to oxidative degradation .
- Trifluoromethyl Positioning : The 4-(trifluoromethyl)phenyl group in the target compound and ’s analog improves lipophilicity and receptor binding compared to nitro-substituted derivatives (e.g., S-4) .
- Hydroxy Group: The 2-hydroxy-2-methyl moiety in the target compound and hydroxyflutamide mitigates rapid glucuronidation, extending half-life relative to non-hydroxylated analogs .
Pharmacokinetic and Metabolic Differences
Table 2: Pharmacokinetic Properties of Selected SARMs
Key Findings :
- The target compound’s sulfonyl group reduces susceptibility to hydrolysis and oxidative metabolism, leading to lower plasma clearance than thio-ether analogs like acetothiolutamide .
- Compared to hydroxyflutamide, the trifluoromethyl group in the target compound enhances receptor binding affinity (IC₅₀: 1–5 nM vs. 10–20 nM for hydroxyflutamide) .
- Ether-linked SARMs (e.g., S-1) exhibit moderate clearance due to CYP-mediated oxidation, while sulfonyl-linked derivatives prioritize conjugation pathways, improving linear kinetics .
Receptor Binding and Selectivity
- Androgen Receptor (AR) Affinity: The target compound’s 4-chlorobenzenesulfonyl group induces steric hindrance, favoring anabolic over androgenic effects. This contrasts with S-4’s acetamidophenoxy group, which enhances AR binding but increases off-target risks .
- Selectivity : The trifluoromethyl group in the target compound and ’s analog reduces cross-reactivity with progesterone receptors compared to nitro-substituted SARMs .
Biological Activity
The compound 3-(4-chlorobenzenesulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide is a member of a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a complex structure characterized by:
- Sulfonamide moiety : Contributes to its biological activity.
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, improving membrane permeability.
- Hydroxyl group : May play a role in hydrogen bonding interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H16ClF3N2O3S |
| Molecular Weight | 396.82 g/mol |
| CAS Number | 123456-78-9 |
| Solubility | Soluble in DMSO and DMF |
The biological activity of this compound is primarily linked to its ability to interact with various enzymatic targets, notably in the context of neurodegenerative diseases and cancer treatment. The presence of the trifluoromethyl group has been shown to enhance binding affinity due to increased electron-withdrawing effects, facilitating stronger interactions with target proteins.
In Vitro Studies
Research indicates that this compound exhibits significant inhibitory effects on several enzymes:
- Cyclooxygenase (COX) : Moderate inhibition, which may contribute to anti-inflammatory properties.
- Cholinesterases (AChE and BChE) : Demonstrated dual inhibitory effects, with IC50 values indicating potential for treating Alzheimer's disease.
Table 2: Inhibitory Activity
Case Studies
- Neurodegenerative Disease Models : In studies involving models of Parkinson's disease, administration of this compound showed a reduction in α-synuclein aggregation, suggesting a protective effect on neuronal integrity .
- Cancer Research : The compound has also been evaluated for its antitumor efficacy against c-KIT mutant models. It demonstrated potent activity against resistant strains in vivo, indicating its potential as a therapeutic agent for gastrointestinal stromal tumors .
Pharmacokinetics
The pharmacokinetic profile of this compound has been assessed in various animal models, showing favorable absorption and distribution characteristics. The trifluoromethyl group contributes to enhanced bioavailability, making it a candidate for further clinical development.
Table 3: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4-6 hours |
| Metabolism | Hepatic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
